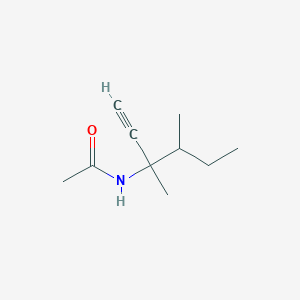
N-(3,4-Dimethylhex-1-yn-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylhex-1-yn-3-yl)acetamide: is an organic compound with the molecular formula C10H17NO It is characterized by the presence of an acetamide group attached to a hexynyl chain with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylhex-1-yn-3-yl)acetamide typically involves the reaction of 3,4-dimethylhex-1-yne with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dimethylhex-1-yn-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated amides.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
N-(3,4-Dimethylhex-1-yn-3-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylhex-1-yn-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
N-(3,4-Dimethylhex-1-yn-3-yl)amine: Similar structure but with an amine group instead of an acetamide group.
N-(3,4-Dimethylhex-1-yn-3-yl)carbamate: Contains a carbamate group, offering different reactivity and applications.
N-(3,4-Dimethylhex-1-yn-3-yl)urea: Features a urea group, which can lead to different biological activities.
Uniqueness: N-(3,4-Dimethylhex-1-yn-3-yl)acetamide is unique due to its specific combination of a hexynyl chain with an acetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
57357-76-3 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(3,4-dimethylhex-1-yn-3-yl)acetamide |
InChI |
InChI=1S/C10H17NO/c1-6-8(3)10(5,7-2)11-9(4)12/h2,8H,6H2,1,3-5H3,(H,11,12) |
InChI Key |
LIXVECOXGCRAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C#C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



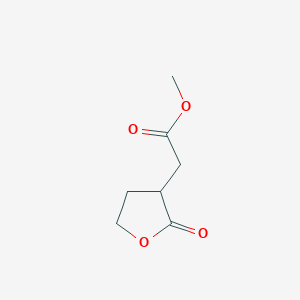
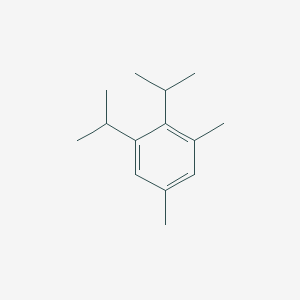
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
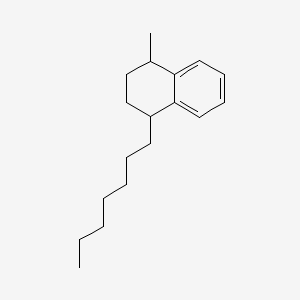


![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
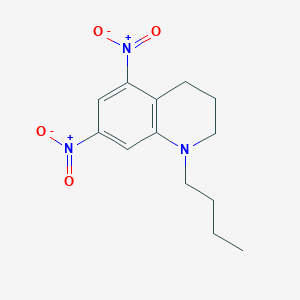
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
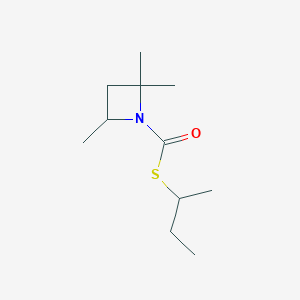
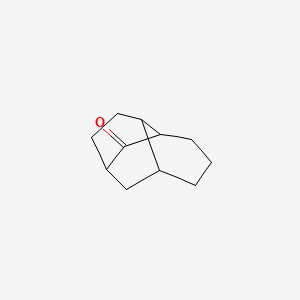
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

